molecular formula C24H22N4O3S2 B2658703 N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 886902-04-1

N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2658703
CAS No.: 886902-04-1
M. Wt: 478.59
InChI Key: ZGLXRPNOVGAWKH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzothiazole moiety, a piperazine ring, and a benzenesulfonamide group. Benzothiazoles are heterocyclic compounds known for their diverse biological activities . Piperazine rings are often found in pharmaceutical drugs due to their ability to improve solubility and bioavailability. Benzenesulfonamides are commonly used in medicinal chemistry and have a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole, piperazine, and benzenesulfonamide moieties. Each of these groups can participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance solubility, while the benzothiazole moiety could contribute to its biological activity .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

A study by Mishra et al. (2017) reported the synthesis of novel benzenesulfonamide derivatives acting as effective carbonic anhydrase (CA) inhibitors. These compounds showed significant inhibitory action against human CA isoforms, particularly hCA II, and exhibited anticonvulsant activity in animal models, providing protection against seizures. The compounds demonstrated potential for the treatment of epilepsy and possibly other CA-related disorders (Mishra et al., 2017).

Inhibition of Human Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their ability to inhibit human carbonic anhydrase isozymes, including hCA I, II, IX, and XII. These compounds showed low nanomolar inhibitory activity, particularly against hCA II and IX, suggesting potential applications in managing conditions like glaucoma and certain types of cancer by targeting tumor-associated CA isozymes (Alafeefy et al., 2015).

Kynurenine 3-Hydroxylase Inhibition

Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These inhibitors showed high affinity for the enzyme in vitro and effectively blocked the enzyme's activity in animal models, indicating potential therapeutic applications for neurological conditions through modulation of the kynurenine pathway (Röver et al., 1997).

Enzyme Inhibitory Profile

Lolak et al. (2020) explored the antioxidant properties and enzyme inhibitory profile of novel benzenesulfonamides incorporating 1,3,5-triazine motifs. These compounds showed moderate antioxidant activity and significant inhibitory effects against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes associated with Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, benzothiazoles are known to have anticancer activity, and their mechanism of action often involves interaction with cellular proteins .

Properties

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c29-23(18-10-12-19(13-11-18)26-33(30,31)20-6-2-1-3-7-20)27-14-16-28(17-15-27)24-25-21-8-4-5-9-22(21)32-24/h1-13,26H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXRPNOVGAWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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